

An In-depth Technical Guide to (E)-3-(4-hydroxyphenyl)prop-2-enal

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Compound of Interest

Compound Name: *p*-Coumaraldehyde

Cat. No.: B1217632

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Introduction

(E)-3-(4-hydroxyphenyl)prop-2-enal, a phenolic compound belonging to the cinnamaldehyde family, is a molecule of significant interest in the fields of phytochemistry, pharmacology, and materials science.[1] It is a key intermediate in the biosynthesis of lignin and other phenylpropanoids in plants.[2][3][4] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, biosynthesis, and biological activities, along with detailed experimental protocols for its synthesis and bioactivity assessment.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (E)-3-(4-hydroxyphenyl)prop-2-enal.[5]

It is also widely known by several synonyms:

- ***p*-Coumaraldehyde**[6]
- 4-Hydroxycinnamaldehyde[6]
- **trans-*p*-Coumaraldehyde**[5]
- 3-(4-Hydroxyphenyl)-2-propenal[6]

- p-Hydroxycinnamaldehyde[6]
- (2E)-3-(4-hydroxyphenyl)prop-2-enal[5]

Physicochemical and Biological Properties

A summary of the key physicochemical and reported biological activities of (E)-3-(4-hydroxyphenyl)prop-2-enal is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₂	[6]
Molecular Weight	148.16 g/mol	[6]
Melting Point	140 °C	[5][7]
pKa (Strongest Acidic)	9.05 (Predicted)	[1]
logP	1.67 (Predicted)	[1]
Water Solubility	2.17 g/L (Predicted)	[1]
Biological Activity	Antioxidant, Antimicrobial, Anticancer	[6][8][9]

Biosynthesis: The Phenylpropanoid Pathway

(E)-3-(4-hydroxyphenyl)prop-2-enal is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites.[4][10] The pathway starts with the amino acid phenylalanine.[4]



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Biosynthesis of (E)-3-(4-hydroxyphenyl)prop-2-enal.

Key Enzymes in the Pathway:[11]

- PAL: Phenylalanine ammonia-lyase
- C4H: Cinnamate 4-hydroxylase
- 4CL: 4-coumarate:CoA ligase
- CCR: Cinnamoyl-CoA reductase
- CAD: Cinnamyl alcohol dehydrogenase

Experimental Protocols

Synthesis of (E)-3-(4-hydroxyphenyl)prop-2-enal

A reported method for the synthesis of 4-hydroxycinnamaldehydes involves a two-step process from the corresponding 4-hydroxycinnamic acid.^[12]

Step 1: Formation of the Weinreb Amide

- To a solution of p-coumaric acid in a suitable aprotic solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the coupling reaction.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup to remove water-soluble byproducts.
- Purify the resulting Weinreb amide by column chromatography on silica gel.

Step 2: Reduction to the Aldehyde

- Dissolve the purified Weinreb amide in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

- Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The stoichiometry of the reducing agent is critical to prevent over-reduction to the alcohol.
- After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.
- Quench the reaction by the slow addition of a quenching agent, such as methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
- Allow the mixture to warm to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
- The crude product can be purified by recrystallization or column chromatography to yield pure (E)-3-(4-hydroxyphenyl)prop-2-enal.

Biological Activity Assays

This assay evaluates the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

- Preparation of Reagents:
 - Prepare a stock solution of (E)-3-(4-hydroxyphenyl)prop-2-enal in a suitable solvent (e.g., methanol or ethanol).
 - Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
 - Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should have a deep purple color.
- Assay Procedure:

- In a 96-well microplate, add a specific volume of each dilution of the test compound to separate wells.
- Add the DPPH solution to each well.
- Include a control well containing only the solvent and the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Analysis:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
 - The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: $\% \text{ Inhibition} = [(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
 - The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This method assesses the ability of the compound to inhibit the growth of microorganisms.

- Preparation of Materials:
 - Prepare sterile nutrient agar plates.
 - Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
 - Prepare a stock solution of (E)-3-(4-hydroxyphenyl)prop-2-enal in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

- Aseptically create wells in the agar using a sterile cork borer.
- Add a specific volume of the test compound solution to each well.
- Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
- Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours).
- Measurement and Analysis:
 - After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
 - A larger zone of inhibition indicates greater antimicrobial activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Culture and Seeding:
 - Culture a suitable cancer cell line (e.g., A549, H1299) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
 - Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare a series of dilutions of (E)-3-(4-hydroxyphenyl)prop-2-enal in the culture medium.
 - Remove the old medium from the cells and add the different concentrations of the test compound to the wells.
 - Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Formazan Solubilization:
 - After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
 - Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measurement and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.^[13]

Conclusion

(E)-3-(4-hydroxyphenyl)prop-2-enal is a versatile molecule with a well-defined role in plant biochemistry and promising biological activities. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this compound. The detailed protocols and compiled data are intended to facilitate further investigation into its therapeutic and industrial potential.

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